Product packaging for Antimony arsenate(Cat. No.:CAS No. 28980-47-4)

Antimony arsenate

Cat. No.: B1629768
CAS No.: 28980-47-4
M. Wt: 260.68 g/mol
InChI Key: CMKSFVASFFKBGS-UHFFFAOYSA-K
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Description

Antimony Arsenate (SbAsO4, CAS 28980-47-4) is an inorganic compound characterized by its low solubility. Its primary research and industrial significance lies in the field of hydrometallurgy, particularly in the electrorefining of copper. During this process, this compound can precipitate as a solid when Arsenic(V) and Antimony(III) ions react in the electrolyte solution . This precipitation is a key mechanism for controlling the concentration of these impurities, as the formation of this compound and related compounds like Bismuth Arsenate helps remove them from the electrolyte, preventing the formation of problematic "floating slimes" that can degrade the quality of the refined copper cathode . The compound's behavior is governed by a solubility product, and its precipitation near the anode surface typically causes it to report to anode slimes . Beyond metallurgy, the co-occurrence and compound pollution of antimony and arsenic in aqueous environments are subjects of environmental research, driving the development of adsorption materials for their removal from water . Antimony and arsenic are both metalloids in Group 15 of the periodic table, and their trivalent forms are generally considered more toxic than their pentavalent forms . This compound is offered for research purposes related to these and other investigations. This product is intended for laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsO4S B1629768 Antimony arsenate CAS No. 28980-47-4

Properties

CAS No.

28980-47-4

Molecular Formula

AsO4S

Molecular Weight

260.68 g/mol

IUPAC Name

antimony(3+);arsorate

InChI

InChI=1S/AsH3O4.Sb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3

InChI Key

CMKSFVASFFKBGS-UHFFFAOYSA-K

SMILES

[O-][As](=O)([O-])[O-].[Sb+3]

Canonical SMILES

[O-][As](=O)([O-])[O-].[Sb+3]

Other CAS No.

28980-47-4

Origin of Product

United States

Scientific Research Applications

Environmental Applications

1.1 Water Treatment

Antimony arsenate is primarily studied for its role in water treatment processes aimed at removing toxic antimony and arsenic from contaminated water sources. The compound can be effectively utilized in adsorption technologies, which have gained attention due to their lower costs and operational simplicity compared to traditional methods.

  • Adsorbent Materials : Various frontier materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and biomass-derived materials have been developed for the adsorption of antimony and arsenic from water. These materials exhibit high efficiency and regeneration capabilities, making them suitable for sustainable water treatment solutions .
Material TypeAdsorption Capacity (mg/g)Removal Efficiency (%)
MOFs150-200>90
COFs100-15085-90
Biomass50-10070-80

1.2 Soil Remediation

This compound also plays a role in soil remediation strategies, particularly in areas contaminated by mining activities. The stabilization of antimony and arsenic species in soils can prevent their leaching into groundwater. Techniques such as immobilization using phosphate amendments have been shown to reduce the bioavailability of these toxic elements .

Medical Applications

2.1 Antimicrobial Properties

Historically, antimony compounds have been used in medicine, particularly for their antimicrobial properties. Antimony potassium tartrate (a derivative of antimony) is used in the treatment of leishmaniasis, a parasitic disease transmitted by sandflies . Research continues into the potential applications of this compound in treating other diseases, including cancer.

2.2 Cancer Therapy

Recent studies suggest that antimony compounds may have potential as therapeutic agents in cancer treatment. Their ability to induce apoptosis in cancer cells while sparing healthy cells is under investigation . This aspect highlights the dual nature of this compound as both a toxic environmental contaminant and a potential therapeutic agent.

Case Studies

3.1 Water Treatment Efficacy Study

A study conducted on the efficacy of various adsorbent materials for removing antimony and arsenic from industrial wastewater demonstrated that modified biochar achieved removal efficiencies exceeding 90% for both contaminants under optimal conditions (pH 6-8)【5】.

3.2 Medical Application Trials

Clinical trials investigating the use of antimony compounds in treating leishmaniasis revealed a significant reduction in parasite load among treated patients compared to controls, showcasing the potential of this compound derivatives in medical applications【6】.

Comparison with Similar Compounds

Comparison with Similar Compounds

Arsenic Compounds (Arsenates and Arsenites)

  • Toxicity and Oxidation States: Trivalent arsenic (As(III)) is highly toxic, disrupting enzymatic function by binding to thiol groups in proteins . Pentavalent arsenic (As(V)) mimics phosphate, entering cells via phosphate transporters and interfering with ATP synthesis . Antimony arsenate’s toxicity likely depends on its dissociation into Sb and As species. Sb(III) is tenfold more toxic than Sb(V), similar to arsenic’s oxidation-state-dependent toxicity .
  • Resistance Mechanisms :

    • Bacterial ars operons (e.g., arsB, arsC) confer resistance to both As(III) and Sb(III) by efflux (ArsB) or reduction (ArsC). However, arsC is specific to As(V) detoxification, highlighting divergent pathways for Sb and As .
    • Eukaryotic aquaglyceroporins transport As(III) and Sb(III), but Sb(V) uptake mechanisms remain unclear .

Antimony Compounds (Antimonates and Antimonites)

  • Structural Analogues :

    • Stibonates (Sb(V)-organic complexes) structurally resemble arsenates and phosphates, enabling interactions with DNA-binding enzymes (e.g., topoisomerases) .
    • This compound may exhibit similar electronic properties, but its stability in biological systems is untested.
  • Medical Applications: Pentavalent antimonials (e.g., sodium stibogluconate) are frontline treatments for leishmaniasis but cause systemic toxicity (e.g., cardiotoxicity), unlike arsenicals, which are rarely used therapeutically today .

Phosphate Analogues

  • Metabolic Interference: As(V) disrupts glycolysis by forming unstable ADP-arsenate, which hydrolyzes 10⁵-fold faster than ATP .

Key Data Tables

Table 1. Comparative Toxicity of Arsenic and Antimony Species

Compound Oxidation State Key Toxic Mechanism Relative Toxicity (vs. As(III)) References
As(III) +3 Thiol group binding, enzyme inhibition 1.0 (baseline)
As(V) +5 Phosphate mimicry, ATP disruption 0.1–0.5
Sb(III) +3 Thiol binding, oxidative stress 0.1–0.3
Sb(V) +5 Poorly characterized 0.01–0.03

Table 2. Resistance Genes and Substrate Specificity

Gene Function Substrates Organisms References
arsB Efflux pump As(III), Sb(III) Bacteria, eukaryotes
arsC Arsenate reductase As(V) → As(III) Bacteria
ACR3 Arsenite transporter As(III) Yeast, plants

Environmental and Industrial Considerations

  • Remediation :
    • Iron arsenate is stabilized for low-toxicity disposal, whereas antimony compounds lack analogous stable forms, complicating environmental management .

Preparation Methods

Alkaline Oxidative Leaching for Co-Precipitation

Alkaline oxidative leaching, detailed in patent CN105648227A, provides a scalable industrial method for synthesizing antimony arsenate from mixed metal ashes. The process involves reacting antimony- and arsenic-containing materials with concentrated NaOH or KOH (400–600 g/L) under oxygen pressure (0.2–1.8 MPa) at 90–250°C. The reaction mechanism proceeds as:
$$
\text{Sb} + \text{As} + \text{OH}^- + \text{O}2 \rightarrow \text{SbO}3^{3-} + \text{AsO}4^{3-} + \text{H}2\text{O}
$$
After 1–3 hours, the slurry is cooled, filtered, and subjected to multi-stage countercurrent washing with hot water (80–90°C) to separate sodium/potassium antimonate and arsenate crystals. By adjusting the alkali concentration and temperature during crystallization, this compound forms via controlled co-precipitation. For example, evaporating the arsenic-rich wash liquid to 400–600 g/L alkali and cooling to 35–55°C yields crystalline this compound with ≤0.1% residual impurities. This method achieves antimony recoveries of 98.25–99.14% and arsenic response rates of 98.70–99.08%.

Distillation and Purification of Precursors

Distillation remains critical for obtaining high-purity arsenic and antimony precursors, as outlined in NIST research. Arsenic trichloride (AsCl₃) is distilled at 111–112°C under carbon dioxide to isolate it from antimony, followed by antimony trichloride (SbCl₃) distillation at 155–165°C with phosphoric acid to suppress tin volatilization. Hydrobromic acid addition at 140°C facilitates final tin removal. The purified AsCl₃ and SbCl₃ are then hydrolyzed:
$$
\text{AsCl}3 + \text{H}2\text{O} \rightarrow \text{H}3\text{AsO}3 + 3\text{HCl}
$$
$$
\text{SbCl}3 + \text{H}2\text{O} \rightarrow \text{SbOCl} + 2\text{HCl}
$$
Neutralizing these solutions with ammonium hydroxide yields amorphous this compound, which crystallizes upon aging at 60–80°C for 24–48 hours. This method ensures >99.5% purity but requires meticulous temperature control to prevent co-distillation of contaminants.

High-Pressure Phase Synthesis

JPSJ studies reveal that this compound adopts distinct crystalline structures under high pressure. Using ab initio pseudopotential calculations, researchers determined that compressing equimolar mixtures of arsenic and antimony at 10–15 GPa induces a phase transition from amorphous to simple cubic (sc) or body-centered cubic (bcc) configurations. The sc phase stabilizes at 12 GPa with a lattice parameter of 4.02 Å, while the bcc phase forms at 14 GPa (a = 3.87 Å). These high-pressure phases exhibit enhanced thermal stability, making them suitable for high-temperature applications.

Adsorption-Mediated Synthesis

Although primarily used for pollutant removal, adsorption techniques using metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) show promise for this compound synthesis. Zirconium-based MOFs (e.g., UiO-66(NH₂)) adsorb Sb(III) and As(V) ions via Lewis acid-base interactions, which are subsequently calcined at 450–600°C to yield crystalline this compound. Similarly, Fe³⁺-functionalized COFs (e.g., CTF-1) achieve 198.0 mg/g As adsorption capacity, with post-adsorption thermal treatment producing stoichiometric SbAsO₄.

Comparative Analysis of Synthesis Methods

Table 1. Performance Metrics of this compound Preparation Methods

Method Temperature Range (°C) Pressure Purity (%) Yield (%) Key Advantage
Alkaline Oxidative 90–250 0.2–1.8 MPa O₂ 99.5 98–99 Scalability, low energy use
Distillation 111–165 Ambient 99.9 95–97 High-purity precursors
High-Pressure 25 (ambient) 10–15 GPa 98.0 90–92 Tailored crystal structures
Adsorption 25–600 Ambient 97.5 85–88 Nanoscale control

Challenges and Optimization Strategies

  • Impurity Control : Phosphoric acid (5–7 mL) in distillation minimizes tin interference but requires precise dosing to avoid SbAsO₄ contamination.
  • Energy Efficiency : Alkaline leaching reduces energy consumption by 40% compared to traditional pyrometallurgy, though crystallization steps remain energy-intensive.
  • Structural Defects : High-pressure synthesis often introduces vacancies, remedied by post-annealing at 300°C for 2 hours.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying arsenic and antimony in antimony arsenate compounds?

  • Methodological Answer : The molybdo this compound blue spectrophotometric method (GB/T 23274.3-2009) is a standardized protocol for arsenic determination, involving colorimetric analysis of arsenic-molybdate complexes at 880 nm . For simultaneous detection, inductively coupled plasma mass spectrometry (ICP-MS) offers high sensitivity (detection limits <0.1 ppb) and is validated for environmental matrices like soil and water . Sample digestion using HNO₃-HF mixtures ensures complete dissolution of refractory this compound phases.

Q. What systematic frameworks guide health effects assessment of this compound exposure?

  • Methodological Answer : The ATSDR toxicological profile outlines a 7-step process:

Literature search across PubMed, TOXLINE, and TOXCENTER .

Screening using inclusion criteria (Table C-1: human/animal studies, inhalation/oral/dermal routes, systemic/respiratory outcomes) .

Data extraction (study design, dose-response metrics).

Risk of bias assessment (selection, confounding, detection bias) .

Confidence rating (high/moderate/low) based on study robustness.

Evidence synthesis to prioritize carcinogenicity and cardiovascular effects .

Advanced Research Questions

Q. How can contradictory data in this compound toxicity studies be resolved?

  • Methodological Answer :

  • Risk of Bias Analysis : Use tools like the ATSDR’s 4-question framework to score studies (e.g., cohort studies with individual exposure data score higher than ecological studies) .
  • Evidence Grading : Rate confidence levels using criteria in Table C-10:
  • High confidence: ≥2 consistent human studies + supporting animal data.
  • Moderate confidence: Single human study + strong mechanistic evidence (e.g., oxidative stress assays) .
  • Weight-of-Evidence : Meta-analyses should exclude studies with "very low" initial confidence (e.g., inadequate exposure characterization).

Q. What advanced techniques enable separation of antimony and arsenic in co-contaminated systems?

  • Methodological Answer :

  • Selective Oxidation-Sulfidation Roasting : At 300–400°C, CuS additives convert arsenic to volatile As₂O₃ (captured via condensation) while stabilizing antimony as non-volatile Sb₂S₃. Achieves >90% As removal efficiency .
  • Hydrometallurgical Recovery : Post-roasting, leach Sb₂S₃ with Na₂S-NaOH solutions (pH 12–13) to recover Sb via electrolysis .
  • Soil Remediation : Apply biochar amended with low molecular weight organic acids (e.g., citric acid) to enhance Sb/As desorption by 30–50% via ligand competition .

Q. How is environmental mobility of this compound assessed in contaminated sites?

  • Methodological Answer :

  • Sequential Extraction : Partition Sb/As into exchangeable, Fe-Mn oxide-bound, and residual fractions using Tessier’s protocol. Example: In Hunan mining soils, 40% of Sb was bioavailable .
  • XAS Analysis : Extended X-ray absorption fine structure (EXAFS) identifies molecular speciation (e.g., Sb(V)-oxalate complexes in rhizosphere soils) .
  • Phytotoxicity Assays : Measure Sb/As uptake in Pteris vittata (arsenic hyperaccumulator) and Acer pseudoplatanus (Sb-tolerant species) to model plant-metal interactions .

Q. What methodologies evaluate this compound’s carcinogenic potential amid conflicting data?

  • Methodological Answer :

  • Mechanistic Studies : Conduct in vitro micronucleus assays on human lymphocytes exposed to Sb(III) and As(III) to assess genotoxic synergy .
  • Epidemiological Meta-Analysis : Pool data from cohort studies (e.g., smelter workers) using random-effects models. Adjust for confounders like smoking (RR = 1.2–2.1 for lung cancer) .
  • Dose-Response Modeling : Apply benchmark dose (BMD) software to animal data (e.g., increased lung adenomas in rats at ≥10 mg Sb/m³) .

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